An In-Depth Technical Guide to Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1)
An In-Depth Technical Guide to Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, bearing the CAS number 881674-39-1, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a reactive bromine atom and a versatile ester functional group on the pyrrole core, make it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, with a focus on its application as a strategic intermediate in the development of novel therapeutic agents and functional materials.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1][2][3] Its presence in blockbuster drugs such as atorvastatin (Lipitor) and sunitinib (Sutent) underscores its importance in medicinal chemistry.[2][4] The pyrrole scaffold's unique electronic properties and its ability to participate in hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological receptors and enzymes.[2][4]
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a strategically functionalized derivative that offers multiple avenues for synthetic diversification. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents. The ethyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility. The methyl group at the 2-position provides steric and electronic influence, which can be crucial for modulating the biological activity of its downstream derivatives.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is essential for its effective use in synthesis and for the characterization of its reaction products.
Physicochemical Data
While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and known properties. In the absence of specific experimental values for melting and boiling points, data for structurally related compounds can provide useful estimations. For instance, the melting point of ethyl 5-bromoindole-2-carboxylate is reported as 163-167 °C, suggesting that the title compound is likely a solid at room temperature.[5]
| Property | Value |
| CAS Number | 881674-39-1 |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.08 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. |
Spectroscopic Analysis
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.
-
NH Proton: A broad singlet, typically in the region of 8.0-9.0 ppm.
-
Pyrrole CH: A singlet for the proton at the 4-position of the pyrrole ring, expected around 6.0-7.0 ppm.
-
Ethyl Ester Group: A quartet for the methylene protons (-OCH₂CH₃) around 4.2 ppm (J ≈ 7.1 Hz) and a triplet for the methyl protons (-OCH₂CH₃) around 1.3 ppm (J ≈ 7.1 Hz).[6]
-
Methyl Group: A singlet for the methyl protons at the 2-position of the pyrrole ring, expected around 2.3 ppm.
2.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region, around 160-170 ppm.[4]
-
Pyrrole Ring Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the bromine (C5) would be expected in the range of 95-110 ppm. The other carbons (C2, C3, and C4) would appear in the aromatic region (approximately 110-140 ppm).[4][7]
-
Ethyl Ester Group: The methylene carbon (-OCH₂CH₃) is expected around 60 ppm, and the methyl carbon (-OCH₂CH₃) around 14 ppm.
-
Methyl Group: The methyl carbon at the 2-position of the pyrrole ring is expected in the range of 10-15 ppm.
2.2.3. Mass Spectrometry
Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] The expected m/z values would be around 231 and 233.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group.[9][10]
2.2.4. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.[11]
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in the region of 2850-3100 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.
Synthesis Methodologies
Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule is outlined below. The key disconnection is the bromination of a pre-formed pyrrole ring. The pyrrole core itself can be constructed via the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Paal-Knorr Synthesis and Bromination
The Paal-Knorr synthesis is a reliable method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][14][15][16][17]
Step 1: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate via Paal-Knorr Condensation
This step involves the condensation of a suitable 1,4-dicarbonyl precursor with ammonia.
-
Materials:
-
Appropriate 1,4-dicarbonyl compound
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., acetic acid, ethanol)
-
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the ammonia source to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-methyl-1H-pyrrole-3-carboxylate.
-
Step 2: Bromination of the Pyrrole Ring
The synthesized pyrrole can then be regioselectively brominated at the 5-position.
-
Materials:
-
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
-
Brominating agent (e.g., N-bromosuccinimide (NBS))
-
Solvent (e.g., tetrahydrofuran (THF), carbon tetrachloride)
-
-
Procedure:
-
Dissolve Ethyl 2-methyl-1H-pyrrole-3-carboxylate in the chosen solvent in a round-bottom flask, protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add the brominating agent portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate.
-
Caption: Proposed two-step synthesis workflow.
Reactivity and Synthetic Applications
The reactivity of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is dominated by the presence of the bromine atom and the ester functional group, making it a versatile intermediate in organic synthesis.
Cross-Coupling Reactions
The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at this position, leading to the synthesis of highly functionalized pyrrole derivatives.
4.1.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyrrole and a boronic acid or ester.[18][19][20][21]
-
General Protocol:
-
To a reaction vessel, add Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen, argon).
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
-
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Modification of the Ester Group
The ethyl ester at the 3-position can be readily transformed into other functional groups, providing another point of diversification.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH or KOH in an alcohol/water mixture).[22] The resulting carboxylic acid can then be used in amide bond formation or other transformations.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Transesterification: The ethyl ester can be converted to other esters by treatment with a different alcohol in the presence of an acid or base catalyst.
Applications in Medicinal Chemistry
Substituted pyrrole-3-carboxylates are valuable scaffolds in medicinal chemistry.[23][24] The ability to introduce diverse substituents at the 5-position via cross-coupling reactions, combined with the versatility of the ester group, allows for the rapid generation of libraries of compounds for biological screening. These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a valuable and versatile building block in organic synthesis. Its strategic functionalization allows for the regioselective introduction of a wide array of substituents, making it a key intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, offering a valuable resource for researchers working with this important compound.
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